Cas no 908117-93-1 (Fmoc-N-(4-aminobutyl)-glycine hydrochloride)
Fmoc-N-(4-aminobutyl)-glycine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Glycine, N-(4-aminobutyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride
- MFCD09752870
- 908117-93-1
- 1423037-15-3
- Fmoc-Abg-OH HCl
- Fmoc-Abg-OH*HCl
- BS-29745
- 2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride
- E70815
- N-(4-Aminobutyl)-N-Fmoc-glycine HCl
- Fmoc-ABG-OH hydrochloride
- Fmoc-N-(4-aminobutyl)-glycine hydrochloride
-
- Inchi: 1S/C21H24N2O4.ClH/c22-11-5-6-12-23(13-20(24)25)21(26)27-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19H,5-6,11-14,22H2,(H,24,25);1H
- InChI Key: MBHKMMQEFPEQOO-UHFFFAOYSA-N
- SMILES: Cl.O(C(N(CC(=O)O)CCCCN)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 404.15
- Monoisotopic Mass: 404.15
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 490
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.9A^2
Fmoc-N-(4-aminobutyl)-glycine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F255275-100mg |
Fmoc-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | 100mg |
$ 205.00 | 2022-06-05 | ||
| TRC | F255275-250mg |
Fmoc-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | 250mg |
$ 415.00 | 2022-06-05 | ||
| TRC | F255275-500mg |
Fmoc-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | 500mg |
$ 660.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | Y1257952-1g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | 99% (HPLC) | 1g |
$480 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1257952-250mg |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | 99% (HPLC) | 250mg |
$235 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1257952-5g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | 99% (HPLC) | 5g |
$1465 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1257952-250mg |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | 99% (HPLC) | 250mg |
$235 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1257952-1g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | 99% (HPLC) | 1g |
$480 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1257952-5g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | 99% (HPLC) | 5g |
$1465 | 2025-02-19 | |
| A2B Chem LLC | AH86798-250mg |
Fmoc-ABG-OH HCl |
908117-93-1 | ≥ 99% (HPLC) | 250mg |
$98.00 | 2024-05-20 |
Fmoc-N-(4-aminobutyl)-glycine hydrochloride Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on Fmoc-N-(4-aminobutyl)-glycine hydrochloride
Fmoc-N-(4-aminobutyl)-glycine hydrochloride: A Comprehensive Overview
The compound with CAS No. 908117-93-1, known as Fmoc-N-(4-aminobutyl)-glycine hydrochloride, is a significant molecule in the field of organic chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The name itself is a combination of key functional groups: the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, an N-(4-aminobutyl) chain, and a glycine hydrochloride moiety. Each component contributes to the compound's versatility and reactivity, making it a valuable tool in research and development.
Recent studies have highlighted the importance of Fmoc-N-(4-aminobutyl)-glycine hydrochloride in peptide synthesis and drug delivery systems. The Fmoc group is widely recognized for its role as a protective agent in peptide synthesis, ensuring stability during reaction processes. The 4-aminobutyl chain introduces flexibility and functionality, enabling the molecule to interact with various biological systems. Combined with the glycine hydrochloride component, this compound exhibits unique physicochemical properties that make it suitable for a wide range of applications.
One of the most promising areas of research involving Fmoc-N-(4-aminobutyl)-glycine hydrochloride is its potential use in drug delivery systems. Scientists have explored its ability to act as a carrier for therapeutic agents, leveraging its biocompatibility and controlled release properties. Recent findings suggest that this compound can enhance drug solubility and bioavailability, making it a valuable candidate for developing next-generation pharmaceuticals.
In addition to its role in drug delivery, Fmoc-N-(4-aminobutyl)-glycine hydrochloride has shown potential in bioconjugation chemistry. The presence of reactive groups such as the amine and carboxylic acid functionalities allows for easy modification and attachment to other biomolecules. This property has been exploited in the development of bioconjugates for diagnostic purposes, including the creation of probes for imaging techniques such as fluorescence resonance energy transfer (FRET) and magnetic resonance imaging (MRI).
The synthesis of Fmoc-N-(4-aminobutyl)-glycine hydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to improve yield and purity, ensuring that the compound meets the high standards required for both academic and industrial applications. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of this process, making large-scale production more feasible.
From a structural standpoint, Fmoc-N-(4-aminobutyl)-glycine hydrochloride exhibits a well-defined molecular architecture that contributes to its stability and functionality. The Fmoc group provides protection during synthesis while also serving as a recognition element in certain biochemical assays. The 4-aminobutyl chain introduces steric hindrance and electronic effects that influence the compound's reactivity, making it suitable for diverse chemical transformations.
Recent studies have also investigated the toxicity profile of Fmoc-N-(4-aminobutyl)-glycine hydrochloride, particularly in relation to its use in biomedical applications. Preclinical data indicate that this compound exhibits low toxicity at therapeutic concentrations, with minimal adverse effects on cellular viability. These findings underscore its potential as a safe and effective tool for use in vivo studies.
In conclusion, Fmoc-N-(4-aminobutyl)-glycine hydrochloride (CAS No. 908117-93-1) is a versatile compound with significant potential in various scientific disciplines. Its unique combination of functional groups, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in the advancement of modern science.
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